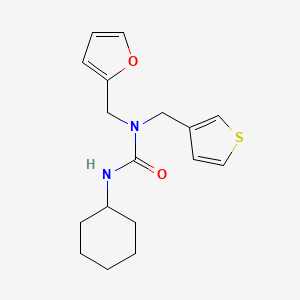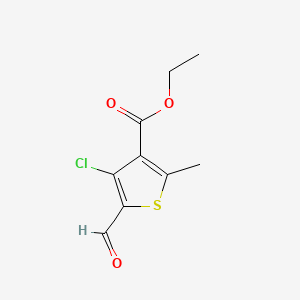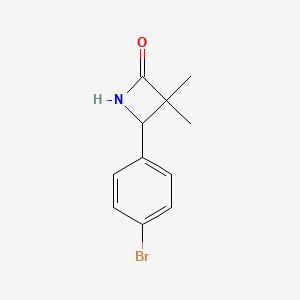
4-(Bromomethyl)benzenamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Degradation and Environmental Applications
- Degradation of Brominated Compounds : A study explored the electrochemical degradation of 4-bromophenol, examining degradation mechanisms, kinetics, and toxicity evolution, proposing pathways based on reduction and oxidation reactions, and evaluating the toxicity profiles of intermediate compounds (Dandan Xu et al., 2018).
Biochemical Applications
- Inhibition Activities : Research on bromophenol derivatives, including their synthesis and evaluation against enzymes like acetylcholinesterase and carbonic anhydrase, reveals their potential as inhibitors for medical applications (Cetin Bayrak et al., 2019).
Material Science
- Luminescent Materials : The development of luminescent materials based on benzothiadiazole with carbazole moieties demonstrates the use of brominated compounds in creating compounds with enhanced optical properties (Yun-Mei Tao et al., 2011).
Corrosion Inhibition
- Surfactants as Corrosion Inhibitors : A study on cationic surfactants based on Schiff base highlights their role as corrosion inhibitors for carbon steel in acidic mediums, showcasing the multifunctional applications of brominated compounds (S. Shaban et al., 2013).
Mécanisme D'action
Target of Action
It is known that benzenamine derivatives can interact with various biological targets depending on their specific functional groups .
Mode of Action
The mode of action of 4-(Bromomethyl)benzenamine hydrobromide involves nucleophilic substitution reactions . This compound, being a benzylic halide, can undergo nucleophilic substitution via either an SN1 or SN2 pathway . The bromomethyl group (-CH2Br) attached to the benzene ring makes the carbon atom a prime target for nucleophilic attack .
Biochemical Pathways
Benzenamine derivatives are known to participate in various biochemical reactions, including nucleophilic addition reactions .
Result of Action
The bromomethyl group attached to the benzene ring can potentially react with various biological targets, leading to different cellular effects .
Action Environment
The action, efficacy, and stability of 4-(Bromomethyl)benzenamine hydrobromide can be influenced by various environmental factors. These may include the pH of the environment, presence of other reactive species, and temperature .
Propriétés
IUPAC Name |
4-(bromomethyl)aniline;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAZZGZGCITUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2921407.png)



![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2921417.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2921421.png)

![2-Butyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2921423.png)
![ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2921424.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2921425.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2921426.png)
![N-(3,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2921427.png)
